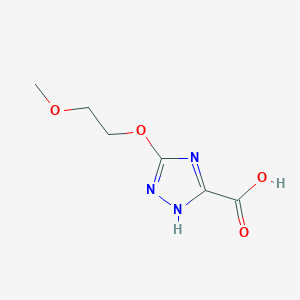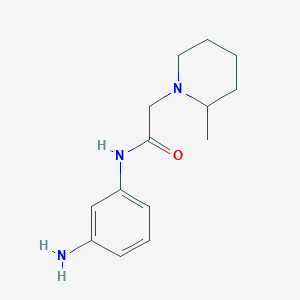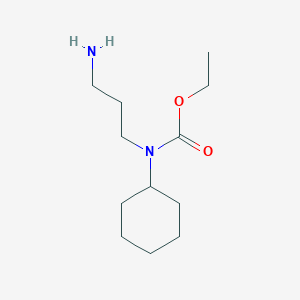
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a methoxyethoxy group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyethoxy group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with carboxylic acid derivatives can lead to the formation of the triazole ring. Subsequent functionalization with 2-methoxyethanol can introduce the methoxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学研究应用
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the triazole ring can participate in hydrogen bonding and other interactions with molecular targets.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups but lacking the triazole ring.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with a similar methoxyethoxy group.
(2-Methoxyethoxy)acetic acid: Another compound with a methoxyethoxy group, used as a biomarker for exposure to certain chemicals.
Uniqueness
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
属性
分子式 |
C6H9N3O4 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC 名称 |
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H9N3O4/c1-12-2-3-13-6-7-4(5(10)11)8-9-6/h2-3H2,1H3,(H,10,11)(H,7,8,9) |
InChI 键 |
YFHJAXXFAJRAJA-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=NNC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)



![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)





